Methyl 6-bromoquinoline-8-carboxylate
Overview
Description
“Methyl 6-bromoquinoline-8-carboxylate” is an organic compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromoquinoline-8-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-bromoquinoline-8-carboxylate” is a solid at room temperature . It has a molecular weight of 266.09 . The compound’s water solubility is 0.0715 mg/ml .Scientific Research Applications
Fluorescent Brightening Agents
Methyl 6-bromoquinoline-8-carboxylate has been explored in the synthesis of 2-Aryl-6-substituted quinolines. These compounds, including 6-bromoquinoline derivatives, have potential applications as fluorescent brightening agents. The study by Rangnekar and Shenoy (1987) detailed the synthesis process and investigated the use of these compounds in brightening applications (Rangnekar & Shenoy, 1987).
Photolabile Protecting Group
A derivative of 6-bromoquinoline, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been synthesized and studied for its photochemical properties. BHQ, which shows a connection to the methyl 6-bromoquinoline-8-carboxylate structure, was found to be an effective photolabile protecting group with applications in vivo due to its high quantum efficiency and sensitivity to multiphoton-induced photolysis. This was highlighted in the research by Fedoryak and Dore (2002) (Fedoryak & Dore, 2002).
Drug Design and Therapeutic Applications
In the field of medicinal chemistry, methyl 6-bromoquinoline-8-carboxylate derivatives, like quinoline-8-carboxamides, have been designed and synthesized as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is significant in drug design due to its therapeutic activities. The study by Lord et al. (2009) provides insights into the synthesis process and the structure-activity relationship of these compounds (Lord, Mahon, Lloyd, & Threadgill, 2009).
Malaria Treatment Research
The structure of methyl 6-bromoquinoline-8-carboxylate is closely related to 8-aminoquinolines, which have been significant in malaria treatment research. A review by Baird (2019) discusses the development and use of 8-aminoquinolines in latent malaria therapy, highlighting their scientific and clinical importance (Baird, 2019).
Organic Chemistry and Synthesis
In organic chemistry, studies have focused on the synthesis and functionalization of quinoline derivatives, including those related to methyl 6-bromoquinoline-8-carboxylate. Research by Gracheva and Tochilkin (1982) explored the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid, showcasing the versatility of quinoline compounds in chemical synthesis (Gracheva, Kovel'man, & Tochilkin, 1982).
Safety And Hazards
properties
IUPAC Name |
methyl 6-bromoquinoline-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRRZMBXOBYOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736094 | |
Record name | Methyl 6-bromoquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromoquinoline-8-carboxylate | |
CAS RN |
1266728-34-0 | |
Record name | Methyl 6-bromoquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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